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Compound of Interest

Compound Name: 2,3,4-Trihydroxybenzaldehyde

Cat. No.: B138039

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-
trihydroxybenzaldehyde, a phenolic aldehyde with significant potential in medicinal chemistry
and materials science. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. This guide also includes
detailed experimental protocols for data acquisition and a visual representation of the general
spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,3,4-trihydroxybenzaldehyde,
providing a concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

9.69 S 1H -CHO

7.05 d, J=8.5Hz 1H H-6

6.53 d, J=8.5Hz 1H H-5

11.0 (broad s) S 1H Ar-OH

9.5 (broad s) s 1H Ar-OH

8.9 (broad s) S 1H Ar-OH

Solvent: DMSO-ds

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Assignment
191.0 C=0 (Aldehyde)
152.5 C-4

149.0 C-2

133.5 C-3

1245 C-1

115.8 C-6

108.2 C-5

Solvent: DMSO-de (Predicted values based on analogous compounds and spectral databases)

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Assignment

3400-3200 (broad) O-H stretch (phenolic)
2850-2750 C-H stretch (aldehyde)

1640 C=0 stretch (aromatic aldehyde)
1580, 1470 C=C stretch (aromatic)

1280, 1190 C-O stretch (phenol)

Sample Preparation: KBr pellet or ATR

Amax (nm) Molar Absorptivity () Solvent
275 ~15,000 Methanol
330 ~5,000 Methanol

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided
below to ensure reproducibility.

NMR Spectroscopy

Instrumentation and Data Acquisition: *H and 3C NMR spectra are typically recorded on a 400
MHz or 500 MHz spectrometer.

Sample Preparation: A sample of 2,3,4-trihydroxybenzaldehyde (5-10 mg) is dissolved in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). The solution is then
transferred to a 5 mm NMR tube.

Data Acquisition:

e IH NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-
to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts
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(typically 0-12 ppm).

e 13C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger
number of scans is typically required compared to *H NMR to achieve an adequate signal-to-
noise ratio. The spectral width is set to cover the expected range of carbon chemical shifts
(typically 0-200 ppm).

IR Spectroscopy

Instrumentation and Data Acquisition: An FTIR spectrometer, often equipped with a single-
reflection diamond Attenuated Total Reflectance (ATR) accessory, is commonly used.

Sample Preparation (ATR):

A background spectrum of the clean, empty ATR crystal is recorded.

e Asmall amount of solid 2,3,4-trihydroxybenzaldehyde is placed directly onto the ATR
crystal.

o Pressure is applied using the instrument's clamp to ensure good contact between the sample
and the crystal.

e The sample spectrum is then recorded, typically in the range of 4000-400 cm~1. The final
spectrum is presented as transmittance or absorbance versus wavenumber (cm~1).

UV-Vis Spectroscopy

Instrumentation and Data Acquisition: A dual-beam UV-Vis spectrophotometer is used for
analysis.

Sample Preparation:

» A stock solution of 2,3,4-trihydroxybenzaldehyde is prepared by accurately weighing a
small amount of the compound and dissolving it in a known volume of a suitable solvent
(e.g., methanol).

o Serial dilutions are performed to obtain a solution with a concentration that results in an
absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
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Data Acquisition:
e The spectrophotometer is blanked using the solvent.

e The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range
(e.g., 200-600 nm).

e The wavelengths of maximum absorbance (Amax) are identified.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,3,4-trihydroxybenzaldehyde.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,3,4-Trihydroxybenzaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138039#spectroscopic-data-nmr-ir-uv-vis-of-2-3-4-
trinydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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